N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine is a complex organic compound that features a pyrazole ring, an imidazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6/c23-21-6-4-19(5-7-21)22-20(14-26-27-22)16-29(15-18-3-1-8-24-13-18)11-2-10-28-12-9-25-17-28/h1,3-9,12-14,17H,2,10-11,15-16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWPBWPDFQBJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCCN2C=CN=C2)CC3=C(NN=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the attachment of the imidazole and pyridine rings through various coupling reactions. Common reagents used in these reactions include hydrazine, fluorobenzene, and pyridine derivatives, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazole rings.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated fluorophenyl derivatives.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its
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